N-isobutylpiperidine-4-carboxamide
Description
N-Isobutylpiperidine-4-carboxamide is a piperidine-derived compound characterized by a carboxamide group at the 4-position of the piperidine ring and an isobutyl substituent on the nitrogen atom. This structural configuration contributes to its unique physicochemical and pharmacological properties. The compound was synthesized with a 40% yield as a yellow oil, as evidenced by HRMS (APCI, m/z: [M]+ calc. 564.33, found 564.44) and ¹H NMR data, which revealed characteristic signals for the isobutyl group (δ 0.88 ppm, doublet) and piperidine backbone protons (δ 1.26–2.45 ppm) .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-(2-methylpropyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C10H20N2O/c1-8(2)7-12-10(13)9-3-5-11-6-4-9/h8-9,11H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
BJUSKOOBSNGOIR-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1CCNCC1 |
Canonical SMILES |
CC(C)CNC(=O)C1CCNCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The branched isobutyl group introduces steric bulk, which may hinder binding to flat receptor pockets compared to planar aromatic substituents like benzyl or chlorobenzyl .
- Synthetic Accessibility : this compound was synthesized in moderate yield (40%), whereas analogs like N-(2-chlorobenzyl)piperidine-4-carboxamide are commercially available as standardized products, suggesting robust synthetic protocols for halogenated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
